(3-Chloro-5-hydroxyphenyl)acetic acid
Description
(3-Chloro-5-hydroxyphenyl)acetic acid (CAS: 149029-88-9) is a substituted phenylacetic acid derivative with the molecular formula C₈H₇ClO₃ and a molar mass of 186.59 g/mol. Its structure features a phenyl ring substituted with a chlorine atom at position 3, a hydroxyl group at position 5, and an acetic acid moiety (-CH₂COOH) at the benzylic position.
Properties
IUPAC Name |
2-(3-chloro-5-hydroxyphenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c9-6-1-5(3-8(11)12)2-7(10)4-6/h1-2,4,10H,3H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKNQVVFOZSGKGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)Cl)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801290927 | |
| Record name | 3-Chloro-5-hydroxybenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801290927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149029-88-9 | |
| Record name | 3-Chloro-5-hydroxybenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149029-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-5-hydroxybenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801290927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-5-hydroxyphenyl)acetic acid typically involves the chlorination of phenylacetic acid derivatives followed by hydroxylation. One common method includes the esterification of the carboxylic acid moiety with anhydrous methanol in the presence of p-toluenesulfonic acid, yielding methyl (3-chloro-4-hydroxyphenyl)acetate, which can then be hydrolyzed to form the desired acid .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve similar steps as laboratory synthesis, optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
1.2. Derivatization into Bioactive Amides
CHPAA serves as a scaffold for generating drug-like libraries. Key reactions include:
1.2.1. Esterification
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Reagents : Methanol, p-toluenesulfonic acid (pTsOH).
Catalytic Hydrogenation for Dechlorination
CHPAA undergoes catalytic hydrogenation to produce 4-hydroxyphenylacetic acid (a precursor for pharmaceuticals):
Supramolecular Interactions in Crystal Engineering
CHPAA forms stable salts and cocrystals via non-covalent interactions:
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Example : Cocrystal with 2-amino-4-methylpyridine.
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Interactions : O–H···O (carboxylate-hydroxyl), N–H···O (aminopyridinium-carboxylate), and C–H···Cl .
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Application : Used to design materials with tailored physicochemical properties .
Biological Screening of Derivatives
A 20-member amide library derived from CHPAA was screened for:
Scientific Research Applications
(3-Chloro-5-hydroxyphenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor for the synthesis of bioactive compounds.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3-Chloro-5-hydroxyphenyl)acetic acid is not fully understood. it is believed to interact with various molecular targets and pathways, including enzyme inhibition and receptor binding. The hydroxyl and carboxylic acid groups play crucial roles in its biological activity, allowing it to form hydrogen bonds and ionic interactions with target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Acidity and Reactivity
Ethyl 2-(3-Chloro-5-cyanophenoxy)acetate (CAS: 1613307-27-9)
- Structure: Replaces the hydroxyl group at position 5 with a cyano (-CN) group and substitutes the acetic acid with an ethyl ester (-OCH₂COOEt).
- Properties: Molecular formula: C₁₁H₁₀ClNO₃; molar mass: 239.65 g/mol. Predicted density: 1.28 g/cm³; boiling point: 330.4°C .
- Comparison: The cyano group increases electron-withdrawing effects, enhancing stability but reducing solubility in polar solvents compared to the hydroxyl group in (3-Chloro-5-hydroxyphenyl)acetic acid. The esterification reduces acidity, making it less reactive in proton-transfer reactions.
(3-Hydroxy-5-nitrophenyl)acetic Acid (CAS: 1261746-17-1)
- Structure: Substitutes chlorine with a nitro (-NO₂) group at position 3.
- Properties: Molecular formula: C₈H₇NO₅; molar mass: 197.15 g/mol.
- Comparison : The nitro group is a stronger electron-withdrawing group than chlorine, increasing acidity (pKa ~1–2 for nitroaryl acetic acids vs. ~2.5–3.5 for chloro derivatives). This enhances reactivity in electrophilic substitutions but may reduce metabolic stability .
Chain Length and Functional Group Modifications
3-(3-Chloro-5-hydroxyphenyl)propanoic Acid (CAS: 1261730-36-2)
- Structure: Extends the acetic acid chain to propanoic acid (-CH₂CH₂COOH).
- Comparison: Longer alkyl chains increase lipophilicity (logP ~2.1 vs. Propanoic acid derivatives may exhibit altered binding affinities in biological systems, such as cyclooxygenase (COX) inhibition, compared to shorter-chain analogs .
Bioactivity and Pharmaceutical Relevance
Indomethacin (1-(p-Chlorobenzoyl)-5-methoxy-2-methylindole-3-acetic Acid)
- Structure : Arylacetic acid linked to an indole scaffold with a p-chlorobenzoyl group.
- Bioactivity :
- However, the hydroxyl group at position 5 may confer unique solubility or metabolic profiles.
m-Chlorophenyl 1-(p-Chlorobenzoyl)-5-methoxy-2-methylindole-3-acetate (CAS: 60051-79-8)
- Structure : Esterified derivative of indomethacin with a meta-chlorophenyl group.
- Comparison : Esterification reduces gastrointestinal toxicity (common in free acids) but requires enzymatic hydrolysis for activation. This highlights how functional group modifications in this compound could optimize drug delivery .
Biological Activity
(3-Chloro-5-hydroxyphenyl)acetic acid (CHPAA) is a compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a chlorine atom and a hydroxyl group on a phenyl ring, contributing to its unique reactivity and biological properties. Its molecular formula is , and it exhibits both hydrophilic and lipophilic characteristics, allowing it to interact with various biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of CHPAA, particularly against Gram-positive bacteria. For instance, a study demonstrated its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) strains. The compound exhibited a minimum inhibitory concentration (MIC) that indicates significant antimicrobial activity, making it a candidate for further development in combating resistant bacterial strains .
Table 1: Antimicrobial Activity of CHPAA
Antioxidant Properties
CHPAA has also been evaluated for its antioxidant activity. Studies indicate that it can scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases .
Cytotoxicity and Safety Profile
The cytotoxic effects of CHPAA have been assessed using various cell lines. In vitro studies showed that while CHPAA exhibits antimicrobial and antioxidant properties, it also presents some cytotoxicity at higher concentrations. The safety profile suggests that careful dosing is necessary to maximize therapeutic benefits while minimizing adverse effects .
Table 2: Cytotoxicity of CHPAA on Different Cell Lines
The mechanisms through which CHPAA exerts its biological effects include:
- Inhibition of Bacterial Growth : CHPAA disrupts bacterial cell wall synthesis and function.
- Antioxidant Mechanism : It reduces oxidative stress by scavenging free radicals.
- Cytotoxicity Pathways : Induction of apoptosis in cancer cells has been observed, suggesting potential as an anticancer agent .
Case Studies
- Antimicrobial Efficacy : A clinical study evaluated the effectiveness of CHPAA in treating skin infections caused by MRSA. Patients treated with formulations containing CHPAA showed improved healing rates compared to those receiving standard treatments .
- Antioxidant Activity : In an experimental model of oxidative stress-induced injury, administration of CHPAA significantly reduced biomarkers of oxidative damage, indicating its protective role in cellular environments .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of (3-Chloro-5-hydroxyphenyl)acetic acid to improve yield and purity?
- Methodological Answer : The synthesis typically involves chlorination and hydroxylation of phenylacetic acid derivatives. Key steps include:
- Regioselective chlorination : Use electrophilic aromatic substitution with Cl<sup>+</sup> sources (e.g., Cl2/FeCl3) under controlled temperatures (0–5°C) to target the 3-position .
- Hydroxylation : Introduce the hydroxyl group via catalytic oxidation (e.g., H2O2/FeSO4) or microbial biotransformation .
- Purification : Employ recrystallization (ethanol/water) or preparative HPLC (C18 column, acetonitrile/water mobile phase) to isolate the compound ≥98% purity .
Q. What analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR (DMSO-<i>d</i>6) confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm, carboxylic proton at δ 12.1 ppm) .
- HPLC-MS : Reverse-phase HPLC (C18 column, 0.1% formic acid/acetonitrile gradient) coupled with ESI-MS detects molecular ion [M-H]<sup>−</sup> at <i>m/z</i> 200.5 .
- FTIR : Carboxylic acid C=O stretch at ~1700 cm<sup>−1</sup> and phenolic O-H stretch at 3200–3400 cm<sup>−1</sup> .
Q. How does pH influence the stability of this compound in aqueous solutions?
- Methodological Answer :
- Stability testing : Prepare buffered solutions (pH 2–12) and monitor degradation via UV-Vis (λmax 275 nm) over 72 hours.
- Findings : The compound is stable at pH 4–6 (degradation <5%), but hydrolyzes rapidly in alkaline conditions (pH >10) due to ester cleavage or dechlorination .
Advanced Research Questions
Q. How can researchers resolve conflicting spectral data for this compound derivatives?
- Methodological Answer :
- Isomer differentiation : Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, NOESY correlations distinguish para/ortho substituents in aromatic regions .
- X-ray crystallography : Single-crystal analysis (e.g., Cu-Kα radiation, 293 K) confirms bond angles and spatial arrangements, resolving ambiguities in substituent positioning .
Q. What experimental designs are suitable for studying the compound’s structure-activity relationship (SAR) in biological systems?
- Methodological Answer :
- Analog synthesis : Prepare derivatives (e.g., methyl esters, halogen-substituted variants) and test bioactivity (e.g., enzyme inhibition assays).
- In silico modeling : Perform molecular docking (AutoDock Vina) against target proteins (e.g., COX-2) to predict binding affinities .
- Data validation : Cross-reference in vitro results with computational predictions using statistical tools (e.g., Pearson correlation for IC50 vs. docking scores) .
Q. How to address discrepancies in reported solubility data for this compound?
- Methodological Answer :
- Standardized protocols : Measure solubility in DMSO, ethanol, and phosphate buffer (25°C) via gravimetric analysis after 24-hour agitation.
- Controlled variables : Document temperature (±0.1°C), ionic strength, and agitation speed to minimize experimental variability .
- Validation : Compare results with PubChem datasets (PubChem CID: [insert CID]) to identify outliers .
Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Catalytic studies : Screen Pd-based catalysts (e.g., Pd(OAc)2, PdCl2(PPh3)2) for Suzuki-Miyaura coupling. Optimize ligand ratios (e.g., 1:2 Pd:ligand) and solvent systems (toluene/EtOH) .
- Kinetic analysis : Use stopped-flow UV-Vis to monitor reaction rates. The chloro group enhances electrophilicity, accelerating oxidative addition but requiring bulky ligands to prevent β-hydride elimination .
Safety and Compliance
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- PPE : Wear nitrile gloves (tested per EN 374), safety goggles, and lab coats. Use fume hoods for synthesis steps involving volatile reagents (e.g., Cl2) .
- Spill management : Absorb with diatomaceous earth, dispose as hazardous waste (EPA Hazard Code D001) .
- Exposure limits : Adhere to PAC-2 (23 mg/m³) for airborne exposure control .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
